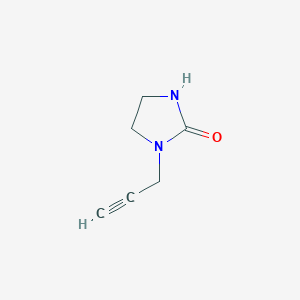

1-(Prop-2-yn-1-yl)imidazolidin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-prop-2-ynylimidazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-2-4-8-5-3-7-6(8)9/h1H,3-5H2,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJTPKXKFJLIBBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1CCNC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131423-07-9 | |

| Record name | 1-(prop-2-yn-1-yl)imidazolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Comprehensive Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the molecular structure of 1-(Prop-2-yn-1-yl)imidazolidin-2-one by probing the chemical environments of its proton and carbon nuclei.

The ¹H NMR spectrum provides characteristic signals that confirm the presence of both the propargyl group and the imidazolidinone ring. The protons on the five-membered ring typically appear as multiplets in the range of 3.2-3.6 ppm. researchgate.net The methylene (B1212753) protons (CH₂) of the propargyl group, being adjacent to a nitrogen atom, are expected to resonate as a doublet around 4.1 ppm. The terminal alkyne proton (C≡CH) characteristically appears as a triplet at approximately 2.2-2.5 ppm. acs.org The spectrum would also feature a signal for the N-H proton of the urea (B33335) moiety, the chemical shift of which can vary depending on solvent and concentration. mdpi.com

Table 1: Expected ¹H NMR Chemical Shifts for this compound

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| C≡CH | 2.2 - 2.5 | Triplet (t) |

| N-CH ₂-CH₂-N | 3.2 - 3.6 | Multiplet (m) |

| N-CH₂-CH ₂-N | 3.2 - 3.6 | Multiplet (m) |

| N-CH ₂-C≡CH | ~4.1 | Doublet (d) |

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. The most downfield signal corresponds to the carbonyl carbon (C=O) of the imidazolidinone ring, typically appearing around 163.6 ppm. mdpi.comchemicalbook.com The two carbon atoms of the alkyne group are expected in the range of 72-80 ppm. acs.org The methylene carbons of the imidazolidinone ring are found at approximately 40-50 ppm, while the methylene carbon of the propargyl substituent appears at a distinct chemical shift, typically around 30-35 ppm. mdpi.commdpi.com

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon | Expected Chemical Shift (δ, ppm) |

|---|---|

| C =O | ~164 |

| C ≡CH | ~80 |

| C≡C H | ~72 |

| N-C H₂-CH₂-N | ~45 |

| N-CH₂-C H₂-N | ~40 |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise mass of the compound, which in turn confirms its elemental composition. For this compound, the molecular formula is C₆H₈N₂O. uni.lu HRMS analysis provides a high-accuracy mass measurement that distinguishes the compound from other molecules with the same nominal mass. The predicted monoisotopic mass is 124.06366 Da. In ESI (Electrospray Ionization) positive mode, the compound is typically observed as the protonated molecule, [M+H]⁺. uni.lu

Table 3: HRMS Data for this compound

| Molecular Formula | Adduct | Calculated m/z | Found m/z |

|---|

X-ray Diffraction Crystallography for Solid-State Molecular and Supramolecular Architecture Elucidation

Single-crystal X-ray diffraction provides unambiguous proof of the molecular structure and reveals how molecules are arranged in the crystal lattice. mdpi.com This technique allows for the precise determination of bond lengths, bond angles, and torsional angles, as well as the characterization of non-covalent interactions that dictate the supramolecular assembly. mdpi.com

In the solid state, molecules of this compound are expected to form extensive hydrogen-bonding networks. The most significant interaction would be the classical N–H···O hydrogen bond, where the amide N-H group of one molecule donates its proton to the carbonyl oxygen (C=O) of an adjacent molecule. nih.govrsc.org This interaction often leads to the formation of dimers or one-dimensional chains. nih.gov In addition to this primary interaction, weaker C–H···O hydrogen bonds are also anticipated. dcu.ie The acidic terminal alkyne proton (C≡C-H) and the methylene protons of the imidazolidinone ring can act as weak hydrogen bond donors to the carbonyl oxygen acceptor, further stabilizing the crystal packing. mdpi.comnih.gov

Based on a comprehensive search of available scientific literature and structural databases, a detailed experimental analysis of the specific compound This compound , including its crystal structure and Hirshfeld surface analysis, does not appear to be publicly available.

Therefore, it is not possible to generate an article with the requested scientifically accurate, research-based data for the following sections:

Hirshfeld Surface Analysis for Quantitative Assessment of Intermolecular Contacts

Deconvolution of Percentage Contributions from Specific Contacts (e.g., H···H, H···C/C···H, H···O/O···H)

While research exists on analogous compounds containing either the imidazolidin-2-one core or the prop-2-yn-1-yl (propargyl) group, this information cannot be substituted to meet the strict requirement of focusing solely on "this compound". The generation of detailed, informative, and scientifically accurate content for the specified outline is contingent on experimental data from a single-crystal X-ray diffraction study of the target compound, which is not found in the reviewed sources.

For context, a study on a related but distinct molecule, 1-(prop-2-yn-1-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one , does provide the type of analysis requested. In that specific case, researchers were able to identify and quantify intermolecular interactions. For instance, the Hirshfeld surface analysis indicated that the crystal packing was primarily governed by H···H, H···C/C···H, and H···O/O···H interactions, with specific percentage contributions of 40.3%, 31.5%, and 15.7%, respectively. researchgate.net The study also identified C···C (5.1%) interactions and offset π-stacking between the aromatic rings. researchgate.net

This example highlights the type of data that would be necessary to construct the requested article for this compound. However, without a similar study on the specified compound, any attempt to create the requested content would be speculative and not based on factual, scientific findings.

Chemical Transformations and Reaction Scope of 1 Prop 2 Yn 1 Yl Imidazolidin 2 One

Functionalization Reactions of the Propargyl Moiety

The terminal alkyne of the propargyl group is a highly versatile functional handle, enabling numerous transformations, most notably carbon-heteroatom and carbon-carbon bond formations.

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a premier example of click chemistry, renowned for its reliability, high yield, and functional group tolerance. rsc.org This reaction allows for the straightforward covalent linkage between an alkyne and an azide (B81097) to form a stable 1,2,3-triazole ring. rsc.orgnih.gov The propargyl group of 1-(prop-2-yn-1-yl)imidazolidin-2-one is an ideal substrate for this transformation.

The reaction is typically catalyzed by a copper(I) species, often generated in situ from a copper(II) salt (like CuSO₄) and a reducing agent such as sodium ascorbate. nih.gov The use of a copper-binding ligand can accelerate the reaction and protect sensitive biomolecules from oxidative damage if used in bioconjugation contexts. nih.govscilit.com This transformation is a powerful method for conjugating the imidazolidin-2-one scaffold to other molecules, including polymers, surfaces, and biological macromolecules. rsc.orgnih.gov

A representative scheme for the CuAAC reaction is shown below: this compound + R-N₃ → 1-((1-R-1H-1,2,3-triazol-4-yl)methyl)imidazolidin-2-one

Table 1: Typical Conditions for CuAAC Reaction

| Parameter | Condition | Reference |

|---|---|---|

| Copper Source | Copper(I) or Copper(II) salts (e.g., CuI, CuSO₄) | rsc.org |

| Reducing Agent (for Cu(II)) | Sodium Ascorbate | nih.gov |

| Ligand (Optional) | Tris(benzyltriazolylmethyl)amine (TBTA) or other accelerating ligands | scilit.com |

| Solvent | Mixtures of water and t-butanol, DMSO, or other organic solvents | nih.gov |

| Temperature | Room temperature | rsc.org |

Propargylic ureas, the class of compounds to which This compound belongs, are valuable precursors for synthesizing various heterocyclic structures through intramolecular cyclization. acs.orgresearchgate.net The control of chemo- and regioselectivity (O- vs. N-cyclization and exo- vs. endo-dig pathways) is crucial and is generally achieved by selecting appropriate transition metal or organocatalysts. acs.orgmdpi.com

Base-catalyzed intramolecular hydroamidation of propargylic ureas can lead to highly substituted imidazolidin-2-ones. acs.orgresearchgate.net This transformation typically proceeds via a 5-exo-dig cyclization pathway, where the nitrogen atom of the deprotonated urea (B33335) attacks the proximal carbon of the alkyne. acs.orgresearchgate.net Research has shown that organocatalysts, such as the phosphazene base BEMP, are highly effective in promoting this cyclization under mild, ambient conditions with excellent chemo- and regioselectivity for the five-membered ring. acs.orgresearchgate.net

Table 2: Catalysts for Intramolecular N-Cyclization of Propargylic Ureas

| Catalyst | Typical Conditions | Outcome | Reference |

|---|---|---|---|

| BEMP (Phosphazene Base) | MeCN, Room Temperature, 1-16 h | Excellent yields of 5-exo-dig products (imidazolidin-2-ones) | acs.orgresearchgate.net |

| TBD (Guanidine Base) | MeCN, Room Temperature to 100 °C | Quantitative conversion to imidazolidin-2-ones | acs.org |

| Silver Catalysts | Mild reaction conditions | Cycloisomerization to form imidazo-fused heterocycles | researchgate.net |

In the cyclization of propargylic ureas, O-cyclization is a competing pathway to N-cyclization, which would lead to the formation of six-membered rings or, more commonly, five-membered oxazolidine (B1195125) derivatives. acs.org The selectivity between the nucleophilic attack of the nitrogen versus the oxygen of the urea moiety onto the alkyne is a key challenge. acs.orgmdpi.com While base-catalyzed conditions often favor the 5-exo-dig N-cyclization to give imidazolidin-2-ones, the choice of catalyst and substitution pattern on the urea and alkyne can influence this selectivity. acs.org Transition metal catalysts have been extensively investigated to control the chemo- and regioselectivity of this cyclization step. acs.orgresearchgate.net

Hydroamination involves the addition of an N-H bond across a carbon-carbon multiple bond, representing a highly atom-economical method for constructing C-N bonds. mdpi.comacs.org The terminal alkyne in This compound is susceptible to such additions. The reaction can be catalyzed by a range of metals, including early transition metals (Ti, Zr), lanthanides, and late transition metals (Au, Rh, Pd). acs.org A significant challenge in the hydroamination of terminal alkynes is controlling the regioselectivity to yield either the Markovnikov or anti-Markovnikov addition product. acs.org For instance, gold catalysts have been shown to be effective for the 5-exo-selective intramolecular hydroamidation of related amidine systems. acs.org

Palladium-catalyzed reactions offer powerful tools for C-C bond formation. Alkyne hydroarylation, the addition of an aryl C-H bond across the alkyne, can be achieved using a palladium catalyst. This transformation provides a direct route to vinyl-substituted aromatic compounds. While specific examples with This compound are not detailed, palladium(II)-catalyzed annulation reactions involving the nucleophilic addition to an alkyne followed by further transformations are well-documented for related systems. nih.gov This suggests the potential for the propargyl alkyne to undergo palladium-catalyzed additions with various aryl partners.

Transformations Involving the Imidazolidin-2-one Core

The imidazolidin-2-one ring is a common structural motif in a vast number of bioactive compounds and FDA-approved drugs. nih.govmdpi.com It is generally a stable heterocyclic system. nih.gov However, it can serve as a synthetic precursor or undergo specific transformations. One of the primary synthetic applications of the imidazolidin-2-one scaffold is as a precursor to vicinal diamines, which are valuable building blocks in medicinal chemistry. nih.gov The synthesis of the ring often involves the carbonylation of diamines or the cyclization of urea derivatives. mdpi.comnih.govmdpi.com The formation of the ring from N-(2,2-dialkoxyethyl) ureas proceeds via an iminium cation intermediate, which can be trapped by nucleophiles, indicating a potential reactive pathway for the core under acidic conditions. nih.govmdpi.com While the core is robust, functionalization at the N-H position is a common strategy to build more complex molecules, as demonstrated in the synthesis of peptidomimetics where side chains are introduced at the N1 position. nih.gov

Oxidation and Reduction Pathways of the Heterocyclic Ring

The imidazolidin-2-one ring is generally stable to a variety of reaction conditions. researchgate.net However, under specific and often harsh conditions, the heterocyclic ring can undergo oxidation or reduction.

Oxidation: The oxidation of the imidazolidin-2-one ring typically requires strong oxidizing agents and can lead to the formation of various products, including the corresponding urea derivatives through ring-opening. The specific outcome often depends on the reaction conditions and the substitution pattern on the ring.

Reduction: The carbonyl group of the imidazolidin-2-one can be reduced using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This reduction can lead to the formation of the corresponding cyclic diamine, 1-(prop-2-yn-1-yl)imidazolidine. However, it is important to note that such strong reducing agents can also affect the alkyne functionality.

Nucleophilic Substitution Reactions at the Nitrogen Atoms

The nitrogen atoms of the imidazolidin-2-one ring can participate in nucleophilic substitution reactions. youtube.comchemguide.co.uk The N1-nitrogen is substituted with the propargyl group, while the N3-nitrogen bears a hydrogen atom, rendering it nucleophilic.

The N3-nitrogen can be deprotonated by a base to form an amide anion, which can then react with various electrophiles. This allows for the introduction of a wide range of substituents at the N3 position. Common electrophiles include alkyl halides, acyl chlorides, and sulfonyl chlorides. The specific conditions for these reactions, such as the choice of base and solvent, are crucial for achieving high yields and selectivity.

Stereoselective Synthesis and Chiral Control in Derivatization

The strategic placement of chiral centers on the imidazolidin-2-one scaffold allows for a high degree of stereocontrol in subsequent chemical transformations. This makes chiral derivatives of this compound valuable tools in asymmetric synthesis. nih.gov

Applications as Chiral Auxiliaries in Asymmetric Synthesis

Chiral auxiliaries are compounds that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a reaction. wikipedia.org Chiral imidazolidin-2-ones have emerged as effective chiral auxiliaries in a variety of asymmetric transformations due to their rigid and predictable conformational preferences. researchgate.net They offer several advantages, including high levels of stereochemical induction, stability to ring-opening, and the potential for N-bifunctionality, which allows for the creation of C2-symmetric structures. researchgate.net

In the context of this compound, if the imidazolidinone ring itself is chiral (for example, derived from a chiral diamine), it can be used to control the stereochemistry of reactions involving the propargyl group or other functionalities introduced at the N3 position.

A notable application is in asymmetric alkylation reactions. nih.gov By attaching a chiral imidazolidin-2-one auxiliary to a substrate, the stereochemical course of alkylation can be effectively controlled, leading to the formation of enantiomerically enriched products. nih.gov The auxiliary can then be cleaved and recovered for reuse.

| Reaction Type | Chiral Auxiliary | Substrate | Diastereomeric Excess (de) |

| Asymmetric Alkylation | NCPS-supported 2-imidazolidinone | Various alkyl halides | >99% nih.gov |

Stereoselective Formation of Chiral Centers via Enolate and Aldol (B89426) Chemistry

The N-acyl derivatives of chiral imidazolidin-2-ones are particularly useful in enolate and aldol chemistry for the stereoselective formation of new chiral centers. scribd.comorganicchemistrydata.org

Enolate Chemistry: The N-acyl derivative of a chiral this compound can be deprotonated to form a chiral enolate. The stereochemistry of the subsequent reaction of this enolate with an electrophile is dictated by the chiral environment created by the imidazolidin-2-one auxiliary. The bulky nature of the auxiliary can effectively shield one face of the enolate, leading to a highly diastereoselective attack of the electrophile on the opposite face.

Aldol Chemistry: Chiral N-acyl imidazolidin-2-ones are also effective in controlling the stereochemistry of aldol reactions. organicchemistrydata.org The enolate derived from such a compound can react with an aldehyde to produce syn- or anti-aldol adducts with high diastereoselectivity. The stereochemical outcome is influenced by the geometry of the enolate (E or Z) and the nature of the metal counterion and reaction conditions. The predictable stereocontrol offered by these auxiliaries makes them valuable in the synthesis of complex molecules with multiple stereocenters.

| Reactant 1 | Reactant 2 | Product | Diastereomeric Ratio (dr) | Yield |

| Chlorotitanium enolate of N-acylthiazolidinethione | 2-benzyloxyacetaldehyde | syn-aldol adduct | 3:1 | 98% mdpi.com |

Design and Synthesis of 1 Prop 2 Yn 1 Yl Imidazolidin 2 One Derivatives and Analogues

Scaffold Modification Strategies on the Imidazolidinone Ring System

Modification of the core imidazolidinone ring is a primary strategy to modulate the physicochemical and biological properties of the resulting compounds. These modifications can be broadly categorized into altering the substitution patterns on the nitrogen atoms and introducing substituents at the carbon positions of the heterocycle.

The nitrogen atoms of the imidazolidin-2-one ring offer accessible sites for substitution, which can significantly influence the molecule's properties. The synthesis of N-substituted imidazolidin-2-ones can be achieved through various methods, including the reaction of N,N'-disubstituted ethylenediamines with a carbonyl source. For instance, N,N′-dialkylethylenediamines can undergo selenium-catalyzed oxidative carbonylation with a CO/O2 mixture to yield the corresponding imidazolidin-2-ones. mdpi.com

Another common approach involves the cyclization of N-allylureas, which can be prepared from the addition of N-allylamines to isocyanates. These ureas can then undergo palladium-catalyzed intramolecular amination to form imidazolidin-2-ones. organic-chemistry.org This method allows for the introduction of a wide variety of substituents on the nitrogen atoms, depending on the choice of the starting amine and isocyanate. Furthermore, studies have shown that the nature of the N-substituents plays a crucial role in the biological activity of these compounds, with different substituents leading to varying levels of immunosuppressive activity. nih.gov

A variety of N-substituted imidazolidin-2-ones have been synthesized and evaluated for their biological activities, highlighting the importance of the substitution pattern on the imidazolidinone ring. nih.gov

Table 1: Examples of N-Substitution Patterns in Imidazolidin-2-one Derivatives

| Starting Material (Amine) | Starting Material (Isocyanate) | Resulting N-Substituents |

| N-allylamine | Phenyl isocyanate | 1-allyl-3-phenyl |

| N-methyl-N'-allylethylenediamine | Methyl isocyanate | 1-allyl-3-methyl |

| N-benzyl-N'-methylethylenediamine | Ethyl isocyanate | 1-benzyl-3-ethyl |

This table is illustrative and provides examples of potential N-substitution patterns based on common synthetic routes.

Introducing substituents onto the carbon backbone of the imidazolidinone ring provides another avenue for structural diversification. One method involves the acid-catalyzed reaction of (2,2-diethoxyethyl)ureas with various aromatic and heterocyclic C-nucleophiles. nih.gov This reaction proceeds via the in situ formation of a cyclic imidazolinium cation, which is then trapped by the nucleophile to yield 4-substituted imidazolidin-2-ones with high regioselectivity. nih.gov

Another strategy involves the condensation of α-aminoacetamide derivatives with aldehydes or ketones. nih.gov Furthermore, polycyclic imidazolidinones can be synthesized through redox-annulations of cyclic secondary amines with α-ketoamides, a process that is efficiently catalyzed by benzoic acid. nih.gov These methods allow for the introduction of a wide range of substituents at the C4 and C5 positions of the imidazolidinone ring, which can significantly impact the molecule's conformation and biological activity.

Redox-neutral annulation reactions, proceeding through azomethine ylide intermediates, have also been developed for the synthesis of polycyclic imidazolidinones, resulting in the formation of a new five-membered ring. nih.gov

Functional Group Interconversions on the Propargyl Side Chain

The propargyl group (prop-2-yn-1-yl) on the N1 position of the imidazolidinone ring is a versatile functional handle that can be readily transformed into other functionalities. nih.gov This allows for the synthesis of a diverse library of analogues from a common intermediate.

One of the most common transformations is the intramolecular hydroamidation of propargylic ureas. acs.orgresearchgate.net This reaction can be catalyzed by bases, such as the phosphazene base BEMP, to afford imidazolidin-2-ones and imidazol-2-ones with excellent chemo- and regioselectivity under mild conditions. acs.orgresearchgate.net The reaction is believed to proceed through a base-mediated isomerization to an allenamide intermediate. researchgate.net

The propargyl group can also participate in cycloaddition reactions. For example, gold(I)-catalyzed cyclization of N-propargylated peptides can lead to the formation of new C-N, C-O, and C-C bonds, demonstrating the utility of the propargyl group in constructing complex cyclic systems. nih.gov Additionally, the terminal alkyne of the propargyl group can undergo various classical alkyne reactions, such as Sonogashira coupling, to introduce aryl or vinyl substituents. acs.org

Table 2: Examples of Functional Group Interconversions on the Propargyl Side Chain

| Starting Functionality | Reagents/Conditions | Resulting Functionality |

| Terminal Alkyne | Base (e.g., BEMP), MeCN, rt | Exocyclic Methylene (B1212753) (via hydroamidation) |

| Terminal Alkyne | Aryl halide, Pd catalyst, Cu(I) | Aryl-substituted alkyne |

| Terminal Alkyne | Aldehyde, base | Propargylic alcohol |

| Terminal Alkyne | Azide (B81097) (in a peptide) | Triazole (via click chemistry) |

This table provides examples of common transformations of the propargyl group.

Synthesis of Fused Imidazolidinone Systems

The synthesis of fused imidazolidinone systems, where the imidazolidinone ring is part of a larger polycyclic structure, has been achieved through various intramolecular cyclization strategies. One notable example is the silver(I)-catalyzed intramolecular diamination of alkynes. mdpi.com This method has been used to synthesize indole-imidazolidinone fused derivatives from aminophenyl propargyl alcohols and isocyanates. mdpi.com The reaction proceeds through a sequential vicinal diamination involving a double cyclization process. mdpi.com

Another approach involves the synthesis of 2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-2-ones through the reaction of 1-(2-aminophenyl)imidazolidin-2-thiones with certain reagents. Additionally, the reaction of 2-(imidazolidin-2-ylideneamino)anilines with carbon disulfide can lead to the formation of fused thiadiazino[2,3-b]quinazolin-5-thiones. science24.com The synthesis of polycyclic imidazolidinones can also be achieved via redox-annulations of cyclic amines with α-ketoamides. nih.gov

Comparative Studies of Chemical Reactivity and Properties Among Analogues

Comparative studies of the chemical reactivity and properties of different 1-(prop-2-yn-1-yl)imidazolidin-2-one analogues are crucial for understanding structure-activity relationships. For instance, the reactivity of the imidazolidinone ring can be influenced by the nature of the N-substituents.

The intramolecular hydroamidation of propargylic ureas to form imidazolidin-2-ones has been shown to be sensitive to the substituents on the urea (B33335) nitrogens and the alkyne. acs.org For example, alkyl or benzyl (B1604629) substituents on the nitrogen beta to the triple bond can lead to excellent yields of the cyclized product. acs.org In contrast, the stereocontrol of the reaction to form the Z-isomer is not always complete. acs.org

Furthermore, the choice of catalyst can significantly impact the outcome of these reactions. In the base-catalyzed cyclization of propargylic ureas, the phosphazene base BEMP was found to be more active than guanidine (B92328) and amidine bases. acs.orgresearchgate.net These comparative studies provide valuable insights into the electronic and steric factors that govern the reactivity of these compounds, which is essential for the rational design of new analogues with desired properties.

Applications in Advanced Synthetic Chemistry and Materials Science

Building Block for the Synthesis of Complex Heterocyclic Scaffolds

The structure of 1-(Prop-2-yn-1-yl)imidazolidin-2-one, containing both a cyclic urea (B33335) and a propargyl group, serves as a powerful and adaptable starting point for constructing more elaborate heterocyclic systems. Propargylic ureas are recognized as potent building blocks due to their diverse reaction patterns, including regioselective cyclization reactions. chemrevlett.com The terminal alkyne is particularly amenable to cycloaddition reactions, while the imidazolidinone ring can be a stable core or a participant in further transformations.

One of the most significant applications of the propargyl group is in 1,3-dipolar cycloaddition reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.gov This reaction allows for the efficient and chemoselective formation of a stable 1,2,3-triazole ring by reacting the alkyne of this compound with an organic azide (B81097). This strategy provides a straightforward entry into highly functionalized imidazolidinone-triazole hybrids, which are scaffolds of interest in medicinal chemistry. The propargyl function is a well-established component in carbohydrate chemistry for synthesizing triazole and isoxazole (B147169) derivatives through such cycloadditions. taylorfrancis.com

Furthermore, the propargylic urea moiety can undergo intramolecular cyclization to form various fused heterocyclic systems. For example, N-propargylamines can be used to synthesize imidazo[1,2-a]pyridines, a class of compounds with significant biological activity. nih.govnih.govrsc.org While starting from N-(prop-2-yn-1-yl)pyridin-2-amines, the underlying principle of cyclizing a propargyl group onto an adjacent nitrogen-containing ring highlights a key reaction pathway available to this compound derivatives. nih.gov Gold-catalyzed cycloisomerization of propargylic ureas has also been shown to be an effective method for the regioselective synthesis of highly substituted 2-imidazolidinones. chemrevlett.com

The following table summarizes representative transformations where the propargylic urea scaffold is used to generate complex heterocyclic structures.

| Reactant Type | Reaction Type | Catalyst/Conditions | Product Scaffold | Reference |

|---|---|---|---|---|

| Propargylic Urea | 5-exo-dig Cyclization | Ag(I) or TBAF | 1H-Imidazol-2(3H)-one | chemrevlett.com |

| Propargylic Urea | 6-endo-dig Cyclization | Base (e.g., NaH) | Dihydropyrimidin-2(1H)-one | chemrevlett.com |

| Solid-Supported Propargylic Urea | Cycloisomerization | AuCl | 2-Imidazolidinone | chemrevlett.com |

| N-(prop-2-yn-1-yl)pyridin-2-amine | Sandmeyer Reaction / Cyclization | CuX, NaNO2, HX | Imidazo[1,2-a]pyridine | nih.gov |

Ligand Design and Coordination Chemistry

In coordination chemistry, this compound possesses multiple potential donor sites for binding to metal ions, making it an interesting candidate for ligand design. The imidazolidin-2-one ring contains three potential heteroatom donors: the two nitrogen atoms and the carbonyl oxygen. The propargyl group's alkyne C≡C triple bond can also participate in π-coordination with transition metals.

The specific coordination mode would depend on the metal ion's nature (hardness/softness, preferred coordination number) and the reaction conditions.

N,N'-Chelation: The two nitrogen atoms of the imidazolidinone ring could potentially form a chelate ring with a metal center, although this is less common for the saturated imidazolidinone system compared to unsaturated imidazole (B134444) systems.

N,O-Chelation: The N3 nitrogen (unsubstituted) and the adjacent carbonyl oxygen could act as a bidentate donor pair, forming a stable five-membered chelate ring.

Monodentate Coordination: The molecule could coordinate in a monodentate fashion through the more sterically accessible and basic N1 nitrogen or the carbonyl oxygen.

Bridging Ligand: The molecule could bridge two metal centers, with one metal binding to the imidazolidinone moiety and another interacting with the alkyne group.

While specific studies detailing the coordination complexes of this compound are not widely documented, research on related structures provides insight. For instance, bis(1-R-imidazol-2-yl)disulfides have been shown to serve as bidentate N,N-donor ligands for a variety of main-group and transition metals, including Fe, Co, Ni, and Zn. nih.gov Studies on the coordination of simple imidazoles and pyridines to iron porphyrins show that the stability of the resulting complex is highly dependent on the ligand's basicity and the metal's oxidation state. nih.gov For an electron-rich metal like Fe(II), ligands with π-acceptor capabilities (such as those with electron-withdrawing groups) form more stable complexes, a role the alkyne group could potentially play. nih.gov

Precursor for Advanced Chiral Auxiliaries in Asymmetric Catalysis

Chiral auxiliaries are stereogenic molecules temporarily attached to a substrate to control the stereochemical outcome of a reaction. wikipedia.org The imidazolidin-2-one framework is a cornerstone of some of the most successful and widely used chiral auxiliaries in asymmetric synthesis. ingentaconnect.commdpi.com While this compound is itself an achiral molecule, it represents a key structural class that can be elaborated into powerful chiral tools.

The development of chiral imidazolidin-2-one auxiliaries often starts from readily available chiral precursors like amino acids or amino alcohols. ingentaconnect.comresearchgate.net These auxiliaries excel in controlling a wide range of asymmetric transformations, including alkylations, aldol (B89426) reactions, Michael additions, and Diels-Alder reactions. ingentaconnect.com Their effectiveness stems from their rigid, well-defined conformations which create a highly biased steric environment, forcing incoming reagents to attack the substrate from a specific face.

The propargyl group on this compound provides a reactive handle for further modification. Research on related N-propargyl pyrroloimidazolones, which are also derived from amino acids, demonstrates the utility of this functional group. chim.it These N-propargyl derivatives can be used to induce axial chirality in the synthesis of allenamides. chim.it This illustrates a pathway where the propargyl group is not just a placeholder but an active participant in creating complex chiral structures. Therefore, this compound can be viewed as a foundational scaffold that can be either synthesized in a chiral form or modified post-synthesis to generate advanced chiral auxiliaries for stereoselective synthesis.

| Asymmetric Reaction | Role of Imidazolidinone Auxiliary | Typical Outcome | Reference |

|---|---|---|---|

| Alkylation | Forms a chiral enolate with a strong facial bias. | High diastereoselectivity in C-C bond formation. | ingentaconnect.comresearchgate.net |

| Aldol Reaction | Controls enolate geometry (Z-enolate) and shields one face. | Excellent stereocontrol (syn/anti products). | wikipedia.orgingentaconnect.com |

| Diels-Alder Reaction | Acts as a chiral dienophile. | High diastereoselectivity in cycloaddition. | researchgate.net |

| Michael Addition | Activates the substrate and directs nucleophilic attack. | Formation of enantiomerically enriched adducts. | ingentaconnect.com |

Development of Novel Synthetic Methodologies and Reaction Pathways

The unique reactivity of the propargylic urea moiety in this compound has enabled the development of new synthetic methods. Research in this area often focuses on finding milder, more efficient, or more selective ways to construct heterocyclic rings using this versatile building block.

A significant advancement is the organocatalyzed intramolecular hydroamidation of propargylic ureas. acs.org Researchers found that strong, non-nucleophilic phosphazene bases can catalyze the 5-exo-dig cyclization of propargylic ureas to yield imidazolidin-2-ones under ambient conditions with remarkably short reaction times. acs.orgorganic-chemistry.org This methodology avoids the need for transition metals and often proceeds with excellent chemo- and regioselectivity, representing a green and efficient alternative to classical methods. acs.org

In addition to base catalysis, transition metals, particularly gold and silver, have been used to unlock novel reaction pathways. Gold(I) catalysts are exceptionally effective at activating alkynes and can promote tandem cyclization reactions of propargyl substrates, leading to complex polycyclic products through new cycloaddition pathways. ntnu.edu Similarly, silver catalysts have been employed in the 5-exo-dig cyclization of propargylic ureas to form 2-imidazolones. chemrevlett.com These metal-catalyzed methods often proceed through different intermediates than base-catalyzed routes, providing complementary synthetic strategies and access to different product isomers.

The development of one-pot tandem reactions is another area of innovation. For instance, a one-pot protocol for synthesizing imidazolidin-2-ones directly from a propargylic amine and an isocyanate has been demonstrated, streamlining the synthetic process. acs.org Such methodologies, which combine multiple synthetic steps into a single operation without isolating intermediates, improve efficiency and reduce waste.

Integration into Functional Materials for Specific Chemical Applications

The terminal alkyne of this compound makes it an ideal building block for integration into functional materials using click chemistry. labpartnering.org The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and orthogonal reaction, meaning it proceeds under mild conditions without interfering with most other functional groups. nih.gov This allows the imidazolidinone moiety to be covalently "clicked" onto polymers, surfaces, or biomolecules that have been pre-functionalized with azide groups.

This strategy can be used to impart specific properties to a material. For example, by attaching this compound to a polymer backbone, one could modify the material's solubility, thermal stability, or ability to coordinate metal ions. This approach has been used to functionalize polymers such as poly(2-methyl-2-oxazoline) (POXZ). researchgate.net By creating POXZ chains with terminal azide groups, various alkyne-containing molecules can be attached, creating well-defined block copolymers or functionalized telechelic polymers. researchgate.net

This method is also applicable in materials science for surface modification. Silicon wafers, nanoparticles, or other materials can be treated to introduce azide functionalities on their surface. Subsequent reaction with this compound via CuAAC results in a robust surface coating of imidazolidinone units. This could be used to create stationary phases for chromatography, platforms for heterogeneous catalysis, or biocompatible coatings. The reverse is also possible, where an alkyne-functionalized material is reacted with an azide-bearing molecule. This versatility makes click chemistry a powerful tool for creating advanced materials with precisely controlled chemical functionality. doi.org

Future Perspectives and Emerging Research Avenues

Development of More Atom-Economical and Environmentally Benign Synthetic Routes

The future of synthesizing 1-(prop-2-yn-1-yl)imidazolidin-2-one and related cyclic ureas lies in the development of processes that maximize atom economy and minimize environmental impact. jocpr.com Traditional methods for creating the imidazolidin-2-one core often involve toxic reagents like phosgene (B1210022) or high-energy conditions. acs.orgnih.gov Modern approaches are shifting towards catalytic, atom-efficient reactions that are both elegant and sustainable. jocpr.com

A significant advancement is the intramolecular hydroamidation of propargylic ureas, which offers a powerful, atom- and step-economical route to five-membered cyclic ureas. acs.org Research has demonstrated the efficacy of organocatalysts, such as the phosphazene base BEMP, in promoting this cyclization under ambient conditions, tolerating water, and achieving excellent yields in remarkably short times. acs.orgresearchgate.net This method stands as a greener alternative to metal-catalyzed processes that may require high catalyst loading or harsh conditions. acs.org

Alkaline earth metal catalysts, such as those based on magnesium, calcium, and strontium, are also emerging as cost-effective and environmentally friendly options. nih.gov These catalysts can facilitate one-pot cascade reactions from simple terminal alkynes with 100% atom efficiency under very mild conditions. nih.gov The choice of the alkaline earth metal can influence the rate and regioselectivity of the cyclization, offering a tuneable platform for synthesis. nih.gov Furthermore, ruthenium-catalyzed domino reactions, which combine redox isomerization and cyclization of aminopropargyl precursors, represent another frontier for the atom-economical synthesis of nitrogen heterocycles. organic-chemistry.org

Future work will likely focus on refining these catalytic systems, exploring recyclable catalysts like phosphotungstic acid (HPW), and adapting these methods for large-scale, environmentally benign production. beilstein-journals.orgbeilstein-journals.org

Table 1: Comparison of Modern Synthetic Routes to Imidazolidin-2-ones This table is interactive. You can sort and filter the data.

| Catalytic System | Key Features | Atom Economy | Environmental Considerations | Reference |

|---|---|---|---|---|

| Organocatalysis (e.g., BEMP) | Base-catalyzed intramolecular hydroamidation of propargylic ureas. | High | Mild/ambient conditions, tolerates water, metal-free. | acs.orgresearchgate.net |

| Group 2 Metals (Ca, Sr, Mg) | One-pot cascade from terminal alkynes and heterocumulenes. | 100% | Cost-effective, mild conditions, simple reagents. | nih.gov |

| Ruthenium Catalysis | Domino redox isomerization/cyclization of aminopropargyl alcohols. | High | Single catalytic step, broad functional group tolerance. | organic-chemistry.org |

| Palladium Catalysis | Intramolecular carboamination of N-allylureas. | Moderate | Forms multiple bonds in one step, good stereocontrol. | nih.gov |

Expansion of Reaction Scope and Discovery of Unprecedented Chemical Transformations

The propargyl group is the key to the versatile reactivity of this compound, making it a hub for chemical innovation. Future research will undoubtedly focus on expanding the scope of its known reactions and discovering new transformations.

The intramolecular hydroamidation of the parent propargylic ureas has already shown remarkable chemo- and regioselectivity, accommodating a wide range of substituents. acs.org Studies have shown that both terminal and internal triple bonds can participate effectively, leading to diverse imidazolidin-2-ones. acs.org Further exploration could involve more complex substrates to generate polycyclic or spirocyclic systems.

Palladium-catalyzed carboamination reactions of related N-allylureas have proven effective for creating C-C and C-N bonds with excellent stereocontrol in a single step. nih.gov Applying similar palladium- or copper-catalyzed strategies to this compound could unlock novel pathways for intramolecular diamination, leading to highly substituted and stereochemically rich products. mdpi.com

Moreover, the terminal alkyne of this compound is perfectly suited for "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction allows for the efficient and specific conjugation of the imidazolidinone scaffold to other molecules, such as biomolecules, polymers, or fluorescent probes. This capability is crucial for developing targeted molecular tools and advanced materials.

Future investigations may also uncover unprecedented transformations, such as metal-catalyzed isomerization-cyclization cascades or photocatalyzed reactions, to access novel heterocyclic frameworks derived from this versatile building block.

Table 2: Key Reaction Types Involving the Imidazolidin-2-one Propargyl System This table is interactive. You can sort and filter the data.

| Reaction Type | Catalyst/Reagent | Transformation | Potential Outcome | Reference |

|---|---|---|---|---|

| Intramolecular Hydroamidation | BEMP (organocatalyst) or Group 2 Metals | N-H addition across the alkyne of the propargyl urea (B33335) precursor. | Forms the core this compound ring structure. | acs.orgnih.gov |

| Carboamination/Diamination | Palladium (Pd) or Copper (Cu) | Addition of N-H and C-X bonds across an unsaturated bond. | Synthesis of highly substituted and complex imidazolidinone derivatives. | nih.govmdpi.com |

| Azide-Alkyne Cycloaddition (Click Chemistry) | Copper (I) | [3+2] cycloaddition between the terminal alkyne and an azide (B81097). | Conjugation to other molecules for materials science or biomedical applications. |

| Sandmeyer-type Reaction | Copper Halides | Cyclization of related N-(prop-2-yn-1-yl)pyridin-2-amines. | Formation of fused bicyclic systems like imidazo[1,2-a]pyridines. | nih.gov |

Leveraging Advanced Computational Modeling for Predictive Chemical Design

Computational chemistry is becoming an indispensable tool for accelerating chemical discovery. For this compound, advanced computational modeling offers a pathway to predict reaction outcomes, elucidate mechanisms, and design novel derivatives with tailored properties.

Density Functional Theory (DFT) calculations have already provided crucial insights into the synthesis of imidazolidin-2-ones. acs.org For instance, computational studies using the ωb97xd functional helped to elucidate the reaction mechanism for the base-catalyzed hydroamidation of propargylic ureas, confirming the feasibility of a nonassisted cyclization of the deprotonated urea. acs.orgresearchgate.net Such studies can rationalize observed chemo- and regioselectivity and guide the optimization of reaction conditions. nih.gov

Future research will likely employ more sophisticated computational models to:

Predict Reactivity: Screen virtual libraries of catalysts and substrates to identify promising candidates for new reactions before attempting them in the lab.

Design Novel Inhibitors: As the imidazolidinone core is a known pharmacophore, computational docking studies can be used to design derivatives of this compound that bind to specific biological targets, such as enzymes or receptors. nih.govnih.gov

Model Material Properties: Predict the electronic, mechanical, and optical properties of polymers or materials derived from this compound, aiding in the design of new functional materials.

By integrating computational predictions with experimental work, the development cycle for new synthetic methods and applications involving this compound can be significantly shortened.

Exploration of Novel Applications in Diverse Chemical Disciplines and Materials Science

While the imidazolidin-2-one scaffold is well-established in medicinal chemistry as a component of various bioactive compounds and a precursor to valuable vicinal diamines, the unique combination with a propargyl group in this compound opens doors to new applications. nih.govmdpi.com

Materials Science: The terminal alkyne allows the molecule to act as a monomer or a cross-linking agent in polymerization reactions. Through click chemistry, it can be grafted onto polymer backbones or used to create highly ordered materials like metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). These materials could have applications in gas storage, catalysis, or sensing.

Coordination Chemistry: The nitrogen and oxygen atoms of the imidazolidinone ring can act as ligands for metal ions. The propargyl group provides a secondary functional site for post-coordination modification, allowing for the construction of multifunctional coordination polymers and catalysts.

Chemical Biology: The ability to easily conjugate this compound to biomolecules via its alkyne handle makes it a powerful tool for chemical biology. It can be used to develop activity-based probes to study enzyme function or to create targeted drug-delivery systems where the imidazolidinone core serves as the bioactive component.

Future research will focus on realizing these possibilities, moving from the synthesis of the molecule to its incorporation into functional systems and advanced materials, thereby expanding its impact across a wide range of scientific disciplines.

Q & A

Q. What are the established synthetic pathways for 1-(Prop-2-yn-1-yl)imidazolidin-2-one, and how can reaction conditions be optimized?

The synthesis typically involves cyclization of propargylamine derivatives with carbonyl-containing reagents. For example, analogous compounds like 1-(4-pyridyl)imidazolidin-2-one are synthesized via cyclization of N-(2-chloroethyl)-N'-(4-pyridyl)urea using NaH in DMF/THF . Optimization may include solvent selection (e.g., toluene or DMF), temperature control (room temperature to reflux), and catalysts (e.g., NaH for deprotonation). Yield improvements often require iterative adjustment of stoichiometry and reaction time .

Q. How is the molecular structure of this compound characterized experimentally?

X-ray crystallography is the gold standard for unambiguous structural determination. For related imidazolidinones, single-crystal X-ray diffraction (SC-XRD) has been used to confirm bond lengths, angles, and non-planar conformations caused by steric interactions (e.g., between the propynyl group and the imidazolidinone ring) . Complementary techniques include IR spectroscopy for functional group analysis (e.g., C=O stretch at ~1700 cm⁻¹) and NMR (¹H/¹³C) for verifying proton environments and substituent connectivity .

Q. What are the common derivatives of this compound, and how do their properties differ?

Derivatives often include halogenated (e.g., 6-chloropyridin-3-yl) or aryl-substituted variants. For instance, 1-((6-chloropyridin-3-yl)methyl)imidazolidin-2-one exhibits altered electronic properties due to electron-withdrawing chlorine, affecting reactivity and biological activity . Substituent effects can be quantified via Hammett constants or computational methods like DFT .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) and X-ray crystallography resolve conformational discrepancies in this compound?

SC-XRD provides experimental geometries, while DFT calculations (e.g., B3LYP/6-311+G(d,p)) model electronic structures and predict stability of conformers. For example, in 1-(Cyclohex-1-en-1-yl)-3-(prop-2-yn-1-yl) derivatives, steric strain between the propynyl group and the carbonyl oxygen was resolved via Hirshfeld surface analysis and energy minimization . Refinement tools like SHELXL ensure accurate crystallographic parameterization .

Q. What strategies address contradictory bioactivity data in imidazolidinone derivatives, such as variable inhibitory effects in enzyme assays?

Contradictions may arise from assay conditions (e.g., pH, solvent polarity) or compound stability. For SARS-CoV-2 Mpro inhibitors like 1-(2-chlorobenzyl)imidazolidin-2-one, activity discrepancies were resolved by validating purity (LC-HRMS) and testing under standardized kinetic conditions (e.g., fixed substrate concentrations and buffer systems) . Dose-response curves (IC50) and molecular docking (e.g., AutoDock Vina) further clarify structure-activity relationships .

Q. How can stereoelectronic effects in this compound be exploited for designing functional materials?

The propynyl group’s sp-hybridized carbon enables click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition) for polymer functionalization. For example, methacryloyloxyethyl imidazolidinone derivatives are copolymerized with methyl methacrylate to create thermally stable resins, characterized by TGA and DSC . Substituent polarity (e.g., hydroxyethyl groups) also modulates solubility for biomedical applications .

Methodological Notes

- Crystallographic Refinement : Use SHELXL for high-resolution data; parameterize thermal displacement (ADPs) and validate via R-factor convergence .

- Synthetic Optimization : Monitor reactions via TLC or in situ FTIR; purify via column chromatography (silica gel, ethyl acetate/hexane) .

- Bioactivity Validation : Pair in vitro assays (e.g., MTT for cytotoxicity) with computational ADMET profiling to prioritize lead compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.